Bienvenue dans la boutique en ligne BenchChem!

Benzamide, 5-acetamido-2-allyloxy-4-ethyl-

Analgesic Salicylamide derivatives Pain pharmacology

Benzamide, 5-acetamido-2-allyloxy-4-ethyl- (CAS 73664-64-9, molecular formula C14H18N2O3, molecular weight 262.30 g/mol) is a polysubstituted benzamide derivative containing an acetamido group at the 5-position, an allyloxy group at the 2-position, and an ethyl group at the 4-position of the benzene ring. This compound belongs to the broader class of salicylamide-derived benzamides, a family historically investigated for analgesic, anti-inflammatory, and antipyretic activities.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
CAS No. 73664-64-9
Cat. No. B13765486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 5-acetamido-2-allyloxy-4-ethyl-
CAS73664-64-9
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1NC(=O)C)C(=O)N)OCC=C
InChIInChI=1S/C14H18N2O3/c1-4-6-19-13-7-10(5-2)12(16-9(3)17)8-11(13)14(15)18/h4,7-8H,1,5-6H2,2-3H3,(H2,15,18)(H,16,17)
InChIKeyPOTICMRAHJRAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 5-acetamido-2-allyloxy-4-ethyl- (CAS 73664-64-9): Chemical Identity and Research Procurement Baseline


Benzamide, 5-acetamido-2-allyloxy-4-ethyl- (CAS 73664-64-9, molecular formula C14H18N2O3, molecular weight 262.30 g/mol) is a polysubstituted benzamide derivative containing an acetamido group at the 5-position, an allyloxy group at the 2-position, and an ethyl group at the 4-position of the benzene ring . This compound belongs to the broader class of salicylamide-derived benzamides, a family historically investigated for analgesic, anti-inflammatory, and antipyretic activities [1]. Its substitution pattern—specifically the 2-allyloxy motif—structurally aligns it with 2-allyloxybenzamide, the most potent analgesic identified in a 54-compound salicylamide derivative series (~3× salicylamide potency) [1]. The compound is commercially available from multiple suppliers (e.g., Alfa Chemistry, Amadis Chemical, Achemica) and is offered for non-human research purposes only .

Why Generic Substitution Fails: Structural Nuances in Benzamide, 5-acetamido-2-allyloxy-4-ethyl- (CAS 73664-64-9) That Dictate Biological and Physicochemical Outcomes


Within the 5-acetamido-2-allyloxy benzamide scaffold, the position and identity of the alkyl substituent (4-ethyl on the aromatic ring versus N-alkyl on the amide nitrogen) critically determine lipophilicity, hydrogen-bonding capacity, and steric profile—parameters that cannot be interchanged without altering drug-likeness, in vitro potency trends, and synthetic accessibility [1]. For example, the regioisomeric pair 5-acetamido-2-allyloxy-4-ethyl-benzamide (CAS 73664-64-9, ring-ethyl substitution) and 5-acetamido-2-allyloxy-N-ethyl-benzamide (CAS 6525-20-8, amide N-ethyl substitution) share identical molecular formula and molecular weight (C14H18N2O3, 262.3 g/mol) yet exhibit divergent calculated logP values (~1.4 for the N-ethyl isomer versus an estimated 2.0–2.5 for the 4-ethyl isomer based on structural increment methods) and different hydrogen-bond donor capacity, which directly influence membrane permeability, solubility, and target engagement [1]. Furthermore, the 2-allyloxy group—established as a key pharmacophore for analgesic activity in the salicylamide series [2]—is preserved in this compound, but the addition of the 5-acetamido and 4-ethyl substituents may modulate potency and selectivity in ways that simpler congeners (e.g., 2-allyloxybenzamide) cannot replicate. Consequently, substituting this compound with a close analog without empirical head-to-head data risks invalidating structure-activity relationship (SAR) conclusions and compromising reproducibility in pharmacological assays.

Quantitative Differentiation Evidence for Benzamide, 5-acetamido-2-allyloxy-4-ethyl- (CAS 73664-64-9) Versus Comparator Compounds


Analgesic Potency: Class-Level Inference from the 2-Allyloxybenzamide Pharmacophore in the Salicylamide Series

No direct analgesic data exist for Benzamide, 5-acetamido-2-allyloxy-4-ethyl- (CAS 73664-64-9) itself. However, the compound shares the 2-allyloxybenzamide core with 2-allyloxybenzamide, which was identified as the most potent analgesic in a systematic 54-compound salicylamide series, exhibiting approximately 3-fold the potency of salicylamide (reference analgesic) [1]. The presence of the 5-acetamido group—a feature documented in 5-acetamido-salicylamide derivatives as conferring analgesic and anti-inflammatory activity [2]—suggests that this compound could retain or exceed the activity profile of 2-allyloxybenzamide. Caution: this inference is class-level only; direct comparative dose-response data (e.g., ED50 values in acetic acid writhing or hot-plate models) are absent from the public domain.

Analgesic Salicylamide derivatives Pain pharmacology

Lipophilicity (LogP) Differentiation Relative to N-Ethyl Regioisomer (CAS 6525-20-8)

The target compound (CAS 73664-64-9) carries the ethyl group at the 4-position of the aromatic ring, whereas the structurally closest regioisomer, 5-acetamido-2-allyloxy-N-ethyl-benzamide (CAS 6525-20-8), carries it on the amide nitrogen. This positional shift significantly alters lipophilicity. The N-ethyl isomer has a computed logP of 1.4 [1]. Although no experimentally measured logP is available for the target compound, structural increment calculations (e.g., ChemAxon fragmentation) place its logP in the range of 2.0–2.5, reflecting an increase of approximately 0.6–1.1 log units . The higher predicted logP of the 4-ethyl isomer indicates greater membrane permeability potential but may come with reduced aqueous solubility—a trade-off that directly impacts assay design and formulation strategy.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile: Quantitative Advantage Over Simpler 2-Allyloxybenzamide

The target compound possesses 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA) . In contrast, the simpler analgesic lead 2-allyloxybenzamide (CAS 14520-53-7) has only 1 HBD and 2 HBA [1]. The additional HBD and HBA arise from the 5-acetamido substituent. This increased hydrogen-bonding capacity enhances aqueous solubility (favorable for in vitro assay handling) while still maintaining an acceptable total polar surface area (TPSA ≈ 67.4 Ų [2]) and zero Rule-of-Five violations . The combination of higher HBD/HBA count with moderate lipophilicity (estimated logP 2.0–2.5) may improve the balance between permeability and solubility compared to 2-allyloxybenzamide alone.

Hydrogen bonding Drug-likeness Solubility

Commercial Purity Specification: Differentiation from Generic Research-Grade Benzamide Analogs

The target compound is offered by Amadis Chemical (via mcule catalog) at a guaranteed purity of 97% . In comparison, commonly sourced benzamide analogs such as 2-allyloxybenzamide are typically supplied at a minimum purity of 95% . This 2-percentage-point purity advantage, while modest in absolute terms, can be critical in dose-response and selectivity assays where impurities at the 5% level may confound activity readouts (especially at high screening concentrations). Furthermore, the compound's listing with multiple independent suppliers (Alfa Chemistry, Achemica) provides procurement redundancy and competitive pricing .

Compound procurement Purity specification Reproducibility

Optimal Procurement-Linked Research Scenarios for Benzamide, 5-acetamido-2-allyloxy-4-ethyl- (CAS 73664-64-9)


Analgesic Lead Optimization Starting from the 2-Allyloxybenzamide Pharmacophore

The target compound is ideally suited as a follow-up scaffold in analgesic drug discovery programs that have already validated the 2-allyloxybenzamide core (~3× salicylamide potency [1]). The addition of the 5-acetamido and 4-ethyl substituents provides a structurally differentiated template for SAR expansion—potentially improving potency, metabolic stability, or selectivity over the parent compound. Procurement of this compound enables head-to-head comparison with 2-allyloxybenzamide in standardized in vivo pain models (e.g., acetic acid writhing, formalin test, hot-plate). [1]

Permeability-Focused Assay Development Leveraging Higher LogP Relative to N-Ethyl Regioisomer

In assays where membrane permeability is rate-limiting (e.g., Caco-2 monolayer, PAMPA, or blood-brain barrier penetration models), the target compound's higher predicted logP (2.0–2.5) compared to the N-ethyl regioisomer (logP 1.4 [2]) makes it the preferred regioisomer for achieving adequate flux. Procure this compound when parallel assessment of regioisomeric logP-driven permeability differences is required to establish structure-property relationship (SPR) guidelines. [2]

Biochemical Assay Deployment Requiring Improved Solubility via Enhanced Hydrogen-Bond Capacity

The target compound's 2 HBD / 3 HBA profile—augmented by the 5-acetamido group relative to 2-allyloxybenzamide (1 HBD / 2 HBA [3])—provides a solubility advantage in aqueous assay buffers. This makes it suitable for high-concentration biochemical screens (e.g., fluorescence polarization, SPR, or NMR-based fragment screening) where compound precipitation must be avoided. Procurement should be prioritized over the simpler 2-allyloxybenzamide when aqueous solubility above 50–100 μM is required without resorting to DMSO concentrations exceeding 1% v/v. [3]

Procurement for High-Purity Reference Standard in Pharmacological Profiling

With a guaranteed purity of 97% from Amadis Chemical and multi-supplier availability (Alfa Chemistry, Achemica), the target compound can serve as a reliable reference standard for quantitative pharmacological studies (e.g., IC50 determination, receptor binding assays). The 2-percentage-point purity advantage over generic 95%-purity benzamide analogs reduces the probability of impurity-related artifacts in dose-response curves, supporting reproducible pharmacological data generation.

Quote Request

Request a Quote for Benzamide, 5-acetamido-2-allyloxy-4-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.